Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(2-bromophenyl)piperidine
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of molecular design.[1] This saturated heterocycle is a prevalent feature in numerous FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise ligand-receptor interactions.[2] The compound 1-Boc-4-(2-bromophenyl)piperidine (CAS No. 1198283-93-0) is a sophisticated building block that embodies the strategic utility of this scaffold.
This guide provides an in-depth examination of the core physicochemical properties of 1-Boc-4-(2-bromophenyl)piperidine. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple datasheet to offer field-proven insights into the characterization, handling, and application of this versatile intermediate. The narrative emphasizes the causality behind its properties and provides robust, self-validating experimental protocols for its analysis.
Chemical Identity and Molecular Structure
The precise identity of a synthetic intermediate is the foundation of its utility. 1-Boc-4-(2-bromophenyl)piperidine is defined by a piperidine core functionalized at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with an ortho-substituted bromophenyl moiety.
Key Identifiers:
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IUPAC Name: tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate
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CAS Number: 1198283-93-0[3]
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Molecular Formula: C₁₆H₂₂BrNO₂[4]
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Molecular Weight: 340.26 g/mol
The Boc group serves a critical role by deactivating the piperidine nitrogen, preventing its basicity and nucleophilicity from interfering in subsequent synthetic steps while enhancing solubility in common organic solvents. The 2-bromophenyl group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the elaboration of complex molecular architectures.
Caption: 2D Chemical Structure of 1-Boc-4-(2-bromophenyl)piperidine.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its effective use in synthesis, formulation, and biological assays. The properties of 1-Boc-4-(2-bromophenyl)piperidine are summarized below.
| Property | Value | Source / Comment |
| Appearance | White to off-white solid | General observation from suppliers. |
| Melting Point | 210-212 °C | Experimental value (recrystallized from ethanol). |
| Boiling Point | Not experimentally determined | High molecular weight and melting point suggest decomposition at atmospheric pressure before boiling. |
| Molecular Weight | 340.26 g/mol | Calculated from molecular formula C₁₆H₂₂BrNO₂. |
| Flash Point | 189.1 ± 27.9 °C | Predicted value. |
| Solubility | Insoluble in water. | Expected based on the large nonpolar surface area from the Boc and bromophenyl groups. |
| Soluble in common organic solvents. | Expected to be soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethyl Sulfoxide (DMSO). |
Analytical Characterization: An Interpretive Guide
Proper analytical characterization is non-negotiable for confirming the identity and purity of a research compound. Below is a guide to the expected spectral data for 1-Boc-4-(2-bromophenyl)piperidine and the rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR (Proton NMR):
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Aromatic Protons (δ ~7.0-7.6 ppm): Expect four distinct signals in the aromatic region. The proton ortho to the bromine will be the most downfield due to the halogen's inductive effect. Complex splitting patterns (doublets, triplets, or doublet of doublets) will arise from spin-spin coupling between adjacent protons.
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Piperidine Protons (δ ~1.5-4.2 ppm): The piperidine ring protons will exhibit broad and complex multiplets. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will show broad signals around 2.8-4.2 ppm, with those on the Boc-protected nitrogen being significantly deshielded. The proton at the 4-position (methine proton) will be a multiplet around 2.9-3.3 ppm.
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tert-Butyl Protons (δ ~1.4-1.5 ppm): The nine protons of the Boc group are chemically equivalent and will appear as a sharp, intense singlet.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon (δ ~154-155 ppm): The C=O of the Boc group.
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Aromatic Carbons (δ ~120-145 ppm): Six signals are expected. The carbon bearing the bromine (C-Br) will be shifted upfield relative to the others (~122-124 ppm), while the carbon attached to the piperidine ring will be significantly downfield.
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tert-Butyl Carbons (δ ~79-80 ppm and ~28 ppm): The quaternary carbon of the Boc group will appear around 79-80 ppm, and the three equivalent methyl carbons will produce a strong signal around 28 ppm.
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Piperidine Carbons (δ ~30-50 ppm): At least three distinct signals corresponding to the piperidine ring carbons are expected.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
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Molecular Ion Peak: In an ESI-MS experiment, the protonated molecule [M+H]⁺ should be observed.
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Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2). For the full molecule, expect peaks at approximately m/z 340.1 and 342.1.
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Key Fragmentation: A common and expected fragmentation pathway is the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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~2850-3000 cm⁻¹: C-H stretching from the aliphatic piperidine and Boc groups.
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~1680-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the Boc carbamate group. This is a highly diagnostic peak.
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~1150-1250 cm⁻¹: C-O stretching from the carbamate.
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~550-650 cm⁻¹: C-Br stretching vibration.
Experimental Protocols & Workflows
To ensure reproducibility and accuracy, standardized experimental protocols are essential.
General Analytical Workflow
The following workflow represents a best-practice approach for the comprehensive characterization of a newly synthesized or procured batch of 1-Boc-4-(2-bromophenyl)piperidine.
Caption: A typical analytical workflow for compound characterization.
Protocol: Melting Point Determination
This protocol ensures an accurate and reproducible melting point measurement, a critical indicator of purity.
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is crucial to avoid melting point depression.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.
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Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
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Measurement:
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Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~210 °C).
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Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
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Reporting: Report the result as a range from onset to completion (e.g., 210-212 °C). A narrow range (< 2 °C) is indicative of high purity.
Protocol: Solubility Assessment
This protocol provides a semi-quantitative measure of solubility in various solvents.
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Preparation: Dispense 1 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes.
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Solvent Addition: To each tube, add 100 µL of a different test solvent (e.g., Water, Ethanol, DMSO, Dichloromethane). This creates an initial concentration of 10 mg/mL.
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Mixing: Vortex each tube vigorously for 30 seconds.
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Observation: Visually inspect each tube for undissolved solid material.
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If the solid is completely dissolved, the compound is soluble to at least 10 mg/mL in that solvent.
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If solid remains, add another 900 µL of the same solvent (total volume 1 mL, concentration 1 mg/mL). Vortex again and re-observe.
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Reporting: Report the solubility as "> 10 mg/mL", "1-10 mg/mL", or "< 1 mg/mL" for each solvent tested. For key solvents, a more quantitative analysis using HPLC can be performed.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure user safety.
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Hazard Classification: While specific GHS classifications are not universally established, related compounds suggest it should be handled as an irritant.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear safety glasses with side shields or chemical goggles.
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Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
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Body Protection: Use a standard laboratory coat.
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Handling:
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Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Chemical Synthesis
1-Boc-4-(2-bromophenyl)piperidine is not an end-product but a strategic intermediate. Its value lies in its bifunctional nature, allowing for orthogonal chemical transformations.
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Core Scaffold Development: It serves as a rigid core to which other pharmacophoric elements can be attached. The piperidine ring helps to orient substituents in a defined three-dimensional space, which is critical for optimizing binding to biological targets like enzymes or receptors.
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Cross-Coupling Chemistry: The aryl bromide functionality is a versatile handle for metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, etc.) at the 2-position of the phenyl ring, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
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Deprotection and Further Functionalization: The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the piperidine nitrogen. This free secondary amine can then be functionalized through acylation, alkylation, or reductive amination, further expanding the chemical diversity accessible from this single intermediate.
References
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BIOSYNCE. tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate Cas 1198283-93-0. Available from: [Link]
- Kozaka, T., Uno, I., Kitamura, Y., Miwa, D., Ogawa, K., & Shiba, K. (2012). Syntheses and in vitro evaluation of decalinvesamicol analogues as potential imaging probes for vesicular acetylcholine transporter (VAChT). Bioorganic & Medicinal Chemistry, 20(16), 4936–4941.
-
PubChem. 1-Boc-4-AP. National Center for Biotechnology Information. Available from: [Link]
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
-
Chemsigma. N-Boc-4-(2-bromophenyl)piperidine [1198283-93-0]. Available from: [Link]
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Wang, M., Wang, W., & Q. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]
-
Abdelshaheed, M. M. et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]
Sources
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. In Vivo Differences between Two Optical Isomers of Radioiodinated o-iodo-trans-decalinvesamicol for Use as a Radioligand for the Vesicular Acetylcholine Transporter | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
